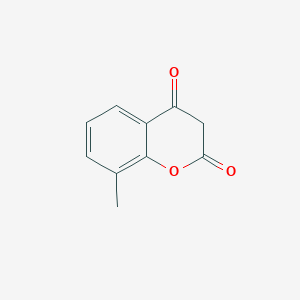

8-Methylchroman-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

8-methylchromene-2,4-dione |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-4H,5H2,1H3 |

InChI Key |

LPDKRCSZUIZQFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)CC(=O)O2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 8 Methylchroman 2,4 Dione and Chroman 2,4 Dione Derivatives

Fundamental Reaction Mechanisms of the Chroman-2,4-dione Ring System

The chroman-2,4-dione scaffold is susceptible to a range of reactions that involve the opening and subsequent reformation of its heterocyclic ring. These transformations are often initiated by the interaction with nucleophiles and are crucial for the synthesis of diverse derivatives.

Aza-Michael Additions and Subsequent Rearrangements

The chroman-2,4-dione system can participate in aza-Michael additions, a key step in many of its reaction pathways. scribd.comacs.orgnih.gov This reaction involves the addition of an amine (a nitrogen nucleophile) to the C2 position of the chromone (B188151) framework. scribd.comacs.orgnih.gov This initial addition can then be followed by a series of rearrangements.

A notable example is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. scribd.comacs.orgnih.gov In this process, the aza-Michael addition leads to the opening of the pyrone ring. scribd.comacs.orgnih.gov This is then followed by a recyclization step, which can lead to the formation of different heterocyclic structures. scribd.comacs.orgnih.gov The specific outcome of the reaction is often influenced by the nature of the amine used and the reaction conditions. researchgate.netnih.gov For instance, in palladium-catalyzed aminocarbonylation reactions of 3-iodochromone, primary amines tend to favor the formation of chroman-2,4-dione derivatives through a domino aza-Michael addition/ring-opening/palladium-catalyzed intramolecular aryloxycarbonylation sequence. researchgate.net

The stability of the resulting chroman-2,4-dione is enhanced by resonance-assisted intramolecular hydrogen bonds (RAHB) within the coumarin-enamine form. scribd.com This stabilization acts as a driving force for the transformation. scribd.com

Pyrone Ring Cleavage and Recyclization Pathways

The pyrone ring of the chroman-2,4-dione system is susceptible to cleavage under various conditions, often initiated by nucleophilic attack. scribd.comacs.orgnih.gov This ring-opening can be a deliberate step in a synthetic sequence, allowing for the introduction of new functional groups and subsequent recyclization to form novel heterocyclic systems. researchgate.net

For example, the reaction of 3-functionalized chromones with nucleophiles can lead to the opening of the dihydropyran ring. chim.it This is followed by recyclization to generate five, six, or seven-membered heterocycles. researchgate.net The specific pathway taken depends on the nucleophile and the substituents on the chromone ring. researchgate.net

In some cases, the ring-opening and recyclization process can be quite complex, involving multiple steps. For instance, a proposed mechanism for one such rearrangement involves an aza-Michael reaction, followed by a retro-oxa-Michael reaction (opening of the dihydropyran ring), another aza-Michael reaction, a retro-Mannich reaction with the elimination of a side group, and finally, an intramolecular addition to form a hemiketal. chim.it

The reaction of chromone-3-carboxylic acid with various nucleophiles also demonstrates the propensity for ring transformation via γ-pyrone and carboxylic group interactions. researchgate.net

Oxidative Transformations of Chroman-2,4-diones

The chroman-2,4-dione scaffold can undergo various oxidative transformations, leading to the formation of new and interesting molecular architectures.

Baeyer–Villiger Oxidation Analogues and Products

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones into esters or lactones using peroxyacids. nrochemistry.comucalgary.cawikipedia.org In the context of chroman-2,4-diones, which possess a ketone functional group, analogous transformations can occur. The reaction mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a Criegee intermediate. nrochemistry.combeilstein-journals.org A subsequent rearrangement, where a substituent migrates to the peroxide oxygen, leads to the final ester or lactone product. nrochemistry.combeilstein-journals.org

While direct examples of Baeyer-Villiger oxidation on 8-methylchroman-2,4-dione are not prevalent in the provided search results, the general reactivity of ketones within similar structures suggests its feasibility. For instance, the oxidation of various ketones with hydrogen peroxide and benzonitrile (B105546) under basic conditions yields esters with good regioselectivity. beilstein-journals.org The migratory aptitude of the groups attached to the carbonyl carbon dictates the regiochemical outcome of the reaction. ucalgary.ca

Aromatization Processes and their Chemical Implications

Aromatization of the chroman-2,4-dione system, which involves the conversion of the saturated heterocyclic ring into an aromatic one, can have significant implications for the compound's properties and reactivity. nih.gov This process can be achieved through various oxidative methods.

For example, the oxidative aryl rearrangement of prenylated 2-arylchroman-4-ones using reagents like phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) can lead to the formation of prenylated 3-aryl-4H-chromen-4-ones as major products and prenylated 2-aryl-4H-chromen-4-ones as minor oxidation products. scispace.com This indicates that oxidation can lead to aromatization of the chroman ring system.

The aromatization of the N-substituted ring in certain chromane-2,4-dione derivatives has been observed to reduce their cytotoxic activity, highlighting the chemical implications of such transformations. nih.gov

Nucleophilic and Electrophilic Reactions at Key Positions

The chroman-2,4-dione ring system possesses several reactive sites that can undergo both nucleophilic and electrophilic attack, allowing for a wide range of chemical modifications.

The electrophilic nature of the carbonyl carbons makes them susceptible to attack by nucleophiles. For instance, the reaction of 3-formylchromone with cyclic secondary amines can lead to the formation of (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones. researchgate.net The C=C double bond attached to the chroman-2,4-dione moiety is also a target for nucleophilic addition, as seen in the reaction with cyanide ions. rsc.org

Furthermore, the synthesis of various derivatives often involves the reaction of a precursor with a nucleophile. For example, thiazolohydrazinylidene-chroman-2,4-dione derivatives can be synthesized through the diazotization of 2-aminothiazole (B372263) derivatives and their subsequent coupling to 4-hydroxycoumarin (B602359). chemrxiv.orgchemrxiv.org

The presence of electron-withdrawing groups on the chroman-2,4-dione ring can enhance its reactivity towards nucleophiles. researchgate.net Conversely, the synthesis of certain derivatives can proceed through electrophilic substitution reactions on the aromatic portion of the molecule, although specific examples for this compound were not detailed in the search results.

Photochemical Reactivity and Excited-State Processes

The photochemical behavior of chroman-2,4-dione derivatives, particularly in the context of their synthesis from 4-hydroxycoumarin precursors, reveals a rich and previously underexplored area of reactivity. rsc.orgresearchgate.net Ground-state 4-hydroxycoumarins are primarily known for their nucleophilic character. rsc.orgresearchgate.net However, recent studies have demonstrated that upon deprotonation and photoexcitation, these precursors can engage in single-electron transfer (SET) processes, unveiling a novel pathway to chroman-2,4-dione scaffolds. rsc.orgrsc.org

This newfound reactivity is initiated by the excitation with light (e.g., purple light), which transforms the deprotonated 3-substituted 4-hydroxycoumarin into a potent SET reductant in its excited state. rsc.orgresearchgate.netrsc.org This excited species is capable of generating radicals from stable substrates, such as alkyl and perfluoroalkyl iodides. rsc.orgresearchgate.net The resulting electrophilic radicals are then intercepted regioselectively at the C3 position by a ground-state molecule of the deprotonated 4-hydroxycoumarin. rsc.org This sequence culminates in a radical dearomatization process, directly yielding 3,3-disubstituted chroman-2,4-diones, often featuring a quaternary stereocenter. rsc.orgrsc.org

Comprehensive photophysical studies have confirmed that deprotonated 4-hydroxycoumarins are strong single-electron transfer reductants in their excited state, which is a key factor in enabling these radical-based transformations. rsc.orgresearchgate.net The quantum yield (Φ) for the photochemical reaction between certain 4-hydroxycoumarin derivatives and radical precursors has been measured to be significantly greater than one (e.g., 8.4), which strongly supports the operation of a radical chain mechanism. nih.gov This process bypasses regioselectivity issues that can be encountered in other synthetic routes, as O-alkylation products are generally not observed. rsc.org

The table below summarizes the outcomes of such a photochemical radical dearomatization process for synthesizing various chroman-2,4-dione derivatives.

| 4-Hydroxycoumarin Precursor | Radical Source | Product (3,3-Disubstituted Chroman-2,4-dione) | Yield (%) |

| 3-Benzyl-4-hydroxycoumarin | Perfluorohexyl iodide | 3-Benzyl-3-(perfluorohexyl)chroman-2,4-dione | High Yield |

| 3-Methyl-4-hydroxycoumarin | Perfluorohexyl iodide | 3-Methyl-3-(perfluorohexyl)chroman-2,4-dione | High Yield |

| 3-Phenyl-4-hydroxycoumarin | Perfluorohexyl iodide | 3-Phenyl-3-(perfluorohexyl)chroman-2,4-dione | High Yield |

This table is illustrative of the process described in the literature. rsc.org

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and stability of chroman-2,4-dione derivatives are significantly influenced by a network of intramolecular interactions. mdpi.com Conformational analysis, primarily through X-ray crystallography and computational methods, has provided detailed insights into the steric and electronic factors governing their molecular geometry. mdpi.comnih.gov

A predominant feature in many 3-substituted chroman-2,4-dione derivatives, especially those bearing an aminoethylidene side chain, is the formation of a strong intramolecular hydrogen bond. nih.govlodz.pl This bond typically forms between the enamine N-H group and the C4-keto oxygen atom, creating a stable six-membered pseudo-ring. lodz.pl This interaction is often classified as a resonance-assisted hydrogen bond (RAHB), evidenced by the observed bond lengths. mdpi.com For instance, in related structures, the C4=O bond involved in the hydrogen bond is elongated compared to the C2=O bond, which is not. mdpi.com Concurrently, the C3-C4 bond can be shorter than a typical single bond, indicating π-electron delocalization within the N-C-C-C=O system. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), complement experimental data by quantifying the energies of these intramolecular interactions and exploring the potential energy surface of different conformers. mdpi.comkg.ac.rs These analyses help in understanding the relative stabilities of different rotational isomers (rotamers) and the barriers to their interconversion. lumenlearning.com The interplay between steric hindrance from bulky substituents and stabilizing interactions like hydrogen bonding dictates the most favorable conformation of the molecule. utdallas.edulibretexts.org

The table below presents selected bond lengths from a related chroman-2,4-dione derivative, highlighting the effect of intramolecular hydrogen bonding.

| Bond | Bond Length (Å) | Comment |

| C2=O2 | 1.223(2) | Typical C=O double bond length |

| C4=O3 | 1.254(2) | Elongated due to involvement in intramolecular H-bond |

| C3–C1' | 1.437(3) | Shows partial double bond character |

| C3–C4 | 1.430(3) | Shows partial double bond character due to resonance |

Data is for 3-(1-(2-hydroxyethylamino)ethylidene)-chroman-2,4-dione, a structurally related compound. mdpi.com

Lack of Specific Data for this compound Impedes Detailed Analysis

A thorough search for specific scientific data on the chemical compound this compound has yielded insufficient information to construct a detailed article based on the requested structural and spectroscopic characterization. While literature and databases provide ample information on related chroman and coumarin (B35378) derivatives, specific experimental data for this compound remains elusive.

The search encompassed queries for its synthesis, characterization, and various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. The search results contained data for similarly structured compounds, such as substituted (E)-3-(2-arylhydrazono)chroman-2,4-diones, 7-Hydroxy-4-methyl-chromen-2-one, and various other pyrano[2,3-d]pyrimidine-2,4-dione derivatives. rsc.orgrsc.orgnih.gov However, directly applying data from these related but distinct molecules to this compound would be scientifically inaccurate.

Generating a scientifically rigorous article, complete with the requested detailed research findings and data tables for sections such as ¹H NMR, ¹³C NMR, HRMS, IR Spectroscopy, and X-ray Crystallography, requires access to peer-reviewed studies where this specific compound has been synthesized and characterized. Without this foundational data, any attempt to create the specified content would be speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, due to the absence of specific experimental data for this compound in the available scientific literature and databases, it is not possible to fulfill the request for a detailed article at this time.

Structural Elucidation and Advanced Spectroscopic Characterization of 8 Methylchroman 2,4 Dione

Chromatographic Separation and Purity Assessment Techniques

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an essential and rapid technique for monitoring the progress of chemical reactions, such as the synthesis of chroman-2,4-dione derivatives. mdpi.com It allows for the qualitative assessment of reactant consumption and product formation by comparing the retention factor (Rƒ) values of the components in the reaction mixture to those of the starting materials and expected products. rsc.orgrsc.org

The choice of mobile phase is critical for achieving good separation. For chroman-2,4-dione and related heterocyclic structures, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) is commonly used. mdpi.comrsc.org The polarity of the solvent system is adjusted to achieve an optimal Rƒ value for the target compound, typically between 0.3 and 0.7. Visualization of the separated spots on the TLC plate is often achieved under UV light (254 nm), as the aromatic ring and carbonyl groups in the chroman-2,4-dione structure are UV-active. rsc.org Further visualization can be accomplished using chemical stains like potassium permanganate. rsc.org

In the synthesis of substituted chroman-2,4-diones, TLC is used to confirm the completion of the reaction before proceeding with workup and purification. mdpi.com For instance, in a multi-component synthesis of 3-substituted-chroman-2,4-diones, the reaction was monitored by TLC using a mobile phase of n-hexane/ethyl acetate (20:80). mdpi.com

Table 1: Representative TLC Conditions for Chroman-2,4-dione Derivatives

| Parameter | Condition | Reference |

| Stationary Phase | Silica Gel 60 F254 | rsc.orgnih.gov |

| Mobile Phase | n-Hexane / Ethyl Acetate (80:20) | mdpi.com |

| Visualization | UV Lamp (254 nm) | rsc.org |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification and quantitative analysis of 8-Methylchroman-2,4-dione. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for this class of compounds.

The method typically involves a C18 column and a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. semanticscholar.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time (tR) is a key parameter for identification, though it can be influenced by factors such as mobile phase composition, flow rate, and column temperature. chromatographyonline.com For a synthetic analog of vasicine (B45323) containing a quinazoline (B50416) moiety, a C18 column with a methanol:water (80:20 v/v) mobile phase yielded a retention time of 3.9 minutes, with detection at 254 nm. semanticscholar.org

For quantitative analysis, a UV detector is typically used, set at a wavelength where the compound exhibits strong absorbance, often corresponding to one of its π→π* transitions. semanticscholar.orgresearchgate.net The method's linearity, accuracy, and precision are established through validation to ensure reliable quantification. semanticscholar.org In some cases, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to enhance the detection of carbonyl compounds, with the resulting hydrazones being analyzed at a longer wavelength (e.g., 365 nm). researchgate.net

Table 2: Typical HPLC Parameters for Analysis of Related Heterocyclic Compounds

| Parameter | Specification | Reference |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | semanticscholar.org |

| Mobile Phase | Methanol / Water (80:20 v/v) | semanticscholar.org |

| Flow Rate | 0.9 - 1.0 mL/min | semanticscholar.org |

| Detection | UV at 254 nm | semanticscholar.org |

| Retention Time (t_R) | Compound-specific (e.g., 3.9 min for an analog) | semanticscholar.org |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a standard technique for analyzing volatile and semi-volatile compounds. It is particularly useful for identifying impurities, byproducts, or degradation products associated with this compound. The compound must be thermally stable and sufficiently volatile to be analyzed by GC.

In the analysis of related chromone (B188151) and chroman structures, GC-MS has been instrumental. For instance, during the synthesis of chroman-2,4-diones from 3-iodochromone, GC-MS was used to monitor the reaction and identify the products in the crude mixture. nih.govacs.org Similarly, GC-MS analysis of a bacterial extract identified various bioactive compounds, including a fluorinated chroman-4-one derivative, demonstrating the technique's utility in separating and identifying components in complex mixtures. researchgate.net

The choice of the GC column is crucial for effective separation. A medium-polarity column is often suitable for this class of compounds. The mass spectrometer provides structural information based on the fragmentation pattern of the ionized compound, allowing for confident identification by comparing the obtained mass spectrum with library data.

Table 3: GC-MS in the Analysis of Chroman Derivatives

| Application | Findings | Reference |

| Reaction Monitoring | Identified the formation of chroman-2,4-dione derivatives from 3-iodochromone. | nih.govacs.org |

| Impurity Profiling | Detected and identified a range of bioactive compounds, including a chroman-4-one derivative, in a complex extract. | researchgate.net |

| Structural Confirmation | Used alongside NMR to confirm the structure of synthesized chroman-2,4-diones. | nih.gov |

Computational Chemistry and Theoretical Studies on 8 Methylchroman 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) Applications for Energy Minima and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. science.gov It is particularly effective for determining the geometries of energy minima (stable conformations) and transition states, which are crucial for understanding reaction mechanisms. For 8-Methylchroman-2,4-dione, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry to its most stable state. bohrium.comresearchgate.net These calculations would also identify transition state structures for various potential reactions, providing insight into the energy barriers and viability of different reaction pathways.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map of this compound would illustrate regions of positive and negative electrostatic potential. The electron-rich carbonyl oxygen atoms would be expected to show negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, regions with positive potential (blue) would indicate areas prone to nucleophilic attack. This mapping helps in understanding non-covalent interactions, such as hydrogen bonding and stacking interactions, which are critical in biological systems and crystal engineering.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time, providing insights that are complementary to static quantum chemical calculations.

Conformational Analysis and Energetic Landscapes

The chroman ring system is not planar and can adopt various conformations. acs.org A thorough conformational analysis of this compound would involve systematically exploring the potential energy surface to identify all stable conformers and the energy barriers between them. This is typically achieved by rotating the single bonds within the molecule and calculating the energy at each step. The resulting energetic landscape would reveal the relative populations of different conformers at a given temperature and how the methyl group at the 8-position influences the conformational preference of the chroman ring.

Molecular Dynamics Simulations to Explore Dynamics and Stability

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion by solving Newton's equations of motion for the atoms in the system. kallipos.gr An MD simulation of this compound, either in a vacuum or in a solvent, would reveal how the molecule behaves over time. This can be used to assess the stability of different conformations, study the flexibility of the ring system, and observe how the molecule interacts with its environment. For instance, MD simulations are used to validate the stability of ligand-protein complexes in drug design studies. mdpi.comnih.gov

Photophysical Property Predictions and Simulations

The study of how molecules interact with light is crucial for applications in materials science and photochemistry. rsc.orgrsc.org Computational methods can predict the photophysical properties of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra (UV-Vis). bohrium.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption wavelengths (λmax) and their corresponding intensities. For this compound, TD-DFT calculations would help to understand how the chroman-2,4-dione chromophore is affected by the methyl substituent.

Furthermore, these simulations can provide information on the nature of the excited states, such as whether they are localized on a specific part of the molecule or are charge-transfer in nature. Properties like the fluorescence quantum yield and the energies of singlet and triplet excited states can also be estimated, which are important for understanding the potential of the molecule as a photosensitizer or in other photochemical applications. murov.infonih.gov

Theoretical Approaches to Structure-Activity Relationships (SAR)

Theoretical approaches to understanding Structure-Activity Relationships (SAR) utilize computational chemistry to establish a correlation between the physicochemical properties of a chemical compound and its biological activity. For a molecule like this compound, these methods are indispensable for rational drug design, allowing for the prediction of molecular behavior and interaction with biological targets without the immediate need for synthesis and in vitro testing. By analyzing the three-dimensional structure, electronic properties, and other molecular descriptors, computational SAR studies can guide the modification of the lead compound to enhance desired properties. These studies are broadly categorized into ligand-based and structure-based design, each employing distinct methodologies such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling to elucidate the molecular determinants of activity.

The exploration of a compound's therapeutic potential is guided by two primary computational design strategies: ligand-based and structure-based design. The choice between these methods is contingent on the availability of structural information for the biological target.

Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown, but a set of molecules (ligands) with known activities against that target is available. The fundamental principle of LBDD is that molecules with similar structures are likely to exhibit similar biological activities. For this compound, an LBDD approach would involve comparing its structural and electronic features to a series of other chroman-2,4-dione analogues. Key techniques in LBDD include:

Pharmacophore Modeling: This involves identifying the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with the target. A pharmacophore model derived from active chroman-2,4-diones could be used to screen virtual libraries for new, potentially active compounds.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build 3D quantitative models by correlating the biological activity of a set of aligned molecules with their steric and electrostatic fields.

Structure-Based Drug Design (SBDD): In contrast, SBDD is applicable when the 3D atomic-level structure of the biological target has been determined, typically through methods like X-ray crystallography or NMR spectroscopy. This powerful approach allows for the direct analysis of the target's binding site. The primary goal is to design or identify a ligand that complements the binding site in terms of shape and chemical properties. For this compound, SBDD would involve:

Molecular Docking: This technique, discussed in detail in the following section, computationally predicts the preferred binding orientation and affinity of this compound within the active site of a known target.

De Novo Design: Algorithms can be used to "build" a novel molecule piece by piece directly within the binding pocket, optimizing its fit and interactions with the target protein.

Molecular docking is a premier computational technique within structure-based drug design used to predict the binding mode and affinity of a ligand, such as this compound, to a macromolecular target. The process involves sampling a multitude of conformational and orientational poses of the ligand within the target's active site and then using a scoring function to rank these poses based on their predicted binding energy.

Research findings from docking simulations provide critical insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. In a hypothetical docking study of this compound with a relevant enzyme target (e.g., a protein with a well-defined hydrophobic pocket and hydrogen-bonding residues), the following interactions are plausible:

Hydrogen Bonding: The two carbonyl oxygens of the dione (B5365651) moiety are potent hydrogen bond acceptors. The oxygen at position C4, in particular, is often implicated in forming a crucial hydrogen bond with a donor residue in the active site, such as the hydroxyl group of a Tyrosine or Serine residue.

Hydrophobic Interactions: The methyl group at position C8 and the benzene (B151609) ring of the chroman scaffold contribute to the molecule's hydrophobicity. These regions are predicted to engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine, effectively anchoring the molecule within a hydrophobic pocket of the active site.

Pi-Stacking Interactions: The aromatic ring of the chroman system can participate in π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of Phenylalanine, Tyrosine, or Tryptophan residues in the binding site, further enhancing binding affinity and specificity.

A summary of potential interactions and associated energies for this compound, as derived from a representative docking simulation, is presented in the table below.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue(s) | Estimated Distance (Å) | Contribution to Binding |

|---|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C4=O) | Tyrosine (Tyr) | 2.1 | High (Key Anchor) |

| Hydrogen Bond | Carbonyl Oxygen (C2=O) | Serine (Ser) | 2.9 | Moderate |

| Hydrophobic Interaction | Methyl Group (C8-CH3) | Leucine (Leu), Valine (Val) | 3.5 - 4.2 | Moderate (Specificity) |

| π-π Stacking | Benzene Ring | Phenylalanine (Phe) | 3.8 | High (Stabilization) |

| Overall Calculated Binding Energy (kcal/mol) | -8.2 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology focused on creating a mathematical model that relates the chemical structure of a compound to a specific property. While often used for biological activity, QSAR can also model physicochemical properties like solubility or toxicity. This section focuses strictly on the methodology of building a QSAR model for a series of chroman-2,4-dione analogues, including this compound, without reference to specific biological outcomes.

The process begins with the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors fall into several categories:

1D (Constitutional): Describe the basic composition, such as molecular weight, atom counts, and ring counts.

2D (Topological): Quantify atomic connectivity and molecular topology, such as the Wiener index or Kier & Hall connectivity indices.

3D (Geometrical): Depend on the 3D conformation of the molecule and include descriptors like molecular surface area, volume, and shape indices.

4D (Physicochemical/Electronic): Represent physicochemical properties like lipophilicity (LogP), molar refractivity, dipole moment, and quantum chemical parameters (e.g., HOMO/LUMO energies).

For this compound, a range of these descriptors can be calculated to serve as variables in a QSAR model. The table below provides examples of such descriptors.

| Descriptor Class | Descriptor Name | Calculated Value for this compound | Description |

|---|---|---|---|

| Constitutional (1D) | Molecular Weight | 190.18 g/mol | Sum of the atomic weights of all atoms in the molecule. |

| Constitutional (1D) | Number of Rings | 2 | Total count of cyclic structures. |

| Topological (2D) | Topological Polar Surface Area (TPSA) | 55.6 Ų | Sum of surfaces of polar atoms; relates to permeability. |

| Geometrical (3D) | Molecular Volume | 165.5 ų | The van der Waals volume of the molecule. |

| Physicochemical (4D) | LogP (Octanol-Water Partition) | 1.85 | A measure of the molecule's lipophilicity. |

| Physicochemical (4D) | Dipole Moment | 4.2 Debye | A measure of the net molecular polarity. |

| Physicochemical (4D) | Number of H-Bond Acceptors | 3 | Count of atoms (O, N) that can accept hydrogen bonds. |

Once descriptors are calculated for a training set of compounds, a statistical method such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) is used to build a model. A hypothetical MLR model linking certain descriptors to a generic physicochemical property might look like this:

Property = 0.75 * (LogP) - 0.02 * (TPSA) + 1.15 * (Dipole Moment) + 2.34

This equation illustrates how different molecular characteristics (lipophilicity, polarity) could contribute positively or negatively to a modeled property. The final step is rigorous model validation using techniques like internal cross-validation (e.g., leave-one-out) and external validation with a separate test set to ensure the model is robust, predictive, and not a result of chance correlation.

Non Clinical Applications and Material Science Contributions of Chroman 2,4 Diones

Role as Versatile Synthetic Intermediates and Precursors in Organic Chemistry

The 8-methylchroman-2,4-dione framework serves as a valuable starting material and intermediate in the synthesis of a variety of organic molecules. Its inherent reactivity, stemming from the presence of multiple functional groups, allows for diverse chemical transformations.

Building Blocks for Complex Molecular Architectures

The structural features of this compound make it an ideal building block for the construction of more complex molecular architectures. The dione (B5365651) functionality allows for reactions such as enolization and subsequent alkylation or acylation, enabling the introduction of various substituents. The aromatic ring can undergo electrophilic substitution reactions, further diversifying the accessible molecular space. For instance, the synthesis of substituted 2-aroyl-3-methylchromen-4-ones has been described starting from isovanillin, proceeding through a 2-aroyl-3-methylchroman intermediate. researchgate.net This methodology highlights the utility of the chroman skeleton in building complex heterocyclic systems. The synthesis of various heterocyclic compounds often relies on the use of modular synthetic intermediates that act as versatile building blocks for a range of applications. ugent.be

Development of Chemical Probes for Research (e.g., Fluorescence Probes)

Chemical probes are small molecules used to study biological systems and processes. ox.ac.uk The chromone (B188151) scaffold, a close relative of chroman-2,4-dione, is known for its photochemical properties, which has led to its use in the preparation of fluorescence probes. ijrpc.com The development of novel fluorescent dyes is crucial for visualizing and quantifying biological events. nih.gov

While specific examples detailing the use of this compound as a fluorescent probe are not extensively documented, the broader class of chromone derivatives has been successfully employed in this capacity. ijrpc.com The strategy often involves modifying the chromone core to create a molecule whose fluorescence properties change upon interaction with a specific analyte or environmental condition. rsc.orgmdpi.com These probes are valuable tools for real-time monitoring of cellular processes. mdpi.comfrontiersin.org For example, fluorescent probes have been developed for detecting aldehydes and hypochlorous acid in living systems. rsc.orgmdpi.com The synthesis of fluorescence-labeled analogs of known biologically active molecules is another approach to creating chemical probes for studying molecular interactions. mdpi.com

Integration into Hybrid Molecules for Enhanced Functionality

The concept of molecular hybridization involves combining two or more distinct pharmacophores or functional moieties into a single molecule to achieve enhanced or synergistic effects. mdpi.com This strategy has been widely adopted in medicinal chemistry and materials science. frontiersin.orgnih.gov The chroman-2,4-dione scaffold can be integrated into such hybrid structures.

For instance, hybrid molecules composed of 2,4-diamino-1,3,5-triazines and coumarins (structurally related to chroman-2,4-diones) have been synthesized and evaluated for their cytotoxic properties. mdpi.com Similarly, novel quinazolin-2,4-dione hybrid molecules have been explored as potential inhibitors against malaria. frontiersin.orgnih.gov The synthesis of new thiazolidine-2,4-dione-based hybrids has also been reported, demonstrating promising antimycobacterial activity. nih.govresearchgate.net These examples underscore the potential of incorporating the this compound unit into hybrid molecules to develop new functional materials or therapeutic leads. The synthesis of various quinazolin-2,4-dione derivatives has been a subject of interest due to their wide range of biological activities. mdpi.com

Applications in Reaction Development and Methodology Optimization

The synthesis and modification of chroman-2,4-diones and related structures often contribute to the development of new synthetic methods and the optimization of existing reaction protocols. sigmaaldrich.com The exploration of reaction conditions, such as catalysts, solvents, and temperature, is crucial for improving reaction yields, selectivity, and efficiency. nih.govbeilstein-journals.org

The synthesis of chromones can be achieved under either acidic or basic conditions, with various catalysts like polyphosphoric acid and phosphorus oxychloride being employed for the ring closure step. ijrpc.com The development of new synthetic routes, such as those utilizing intramolecular cyclization reactions, provides access to a wider range of substituted chromanones. For example, an intramolecular carbanion-olefin 6-endo-trig cyclization has been used to afford substituted 2-aroyl-3-methylchromans. researchgate.net Such studies not only provide access to new compounds but also expand the toolbox of synthetic organic chemists. The optimization of chemical reactions is a vital aspect of organic synthesis research, aiming to improve outcomes like yield and purity by altering reaction parameters. sigmaaldrich.comnih.gov

Design and Synthesis of Privileged Scaffolds in Chemical Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery and chemical biology research. nih.govufrj.br The chromone ring system is considered a privileged structure due to its presence in a wide variety of pharmacologically active compounds. ijrpc.comresearchgate.net

The this compound scaffold, as a derivative of the broader chromone class, can be considered part of this privileged structural family. The versatility of this scaffold allows for the generation of diverse chemical libraries for high-throughput screening. nih.gov The ability to introduce substituents at various positions on the chroman-2,4-dione core enables the fine-tuning of its properties to target specific biological macromolecules. The synthesis of libraries based on privileged scaffolds is a common strategy in the search for new bioactive compounds. nih.gov

Future Research Directions and Emerging Trends for 8 Methylchroman 2,4 Dione

Exploration of Novel and Unprecedented Synthetic Pathways

While classical methods for synthesizing the chromone (B188151) core, such as acid-catalyzed cyclizations of β-ketones, are established, future research will likely focus on more sophisticated and efficient strategies for accessing 8-Methylchroman-2,4-dione and its derivatives. ijrpc.com

One promising avenue is the application of transition-metal catalysis. For instance, a palladium-catalyzed methodology involving the aminocarbonylation of 3-iodochromone has been shown to produce a variety of 3-substituted chroman-2,4-diones through a complex ring-opening/ring-closing sequence. acs.org Adapting this strategy to an appropriately substituted 8-methyl-3-iodochromone precursor could provide a novel and versatile entry point to this class of compounds. The reaction proceeds through an aza-Michael addition followed by an intramolecular aryloxycarbonylation, offering a unique approach compared to traditional condensation reactions. acs.org

Another advanced synthetic strategy involves a multi-step sequence starting from readily available precursors like isovanillin. A reported synthesis for 2-aroyl-3-methylchromen-4-ones involves the reaction of an O-allylphenol with an α-bromoacetophenone, followed by a potassium tert-butoxide-mediated intramolecular cyclization and subsequent oxidation. researchgate.net Applying this sequence to a derivative of 2-hydroxy-3-methylphenol could yield this compound analogues.

| Synthetic Strategy | Key Transformation | Potential Precursor for 8-Methyl Analogue |

| Palladium-Catalyzed Carbonylative Cyclization | Ring-opening/ring-closing of 3-iodochromone with primary amines | 8-Methyl-3-iodochromone |

| Multi-step Synthesis via Cyclization | Carbanion-olefin intramolecular 6-endo-trig cyclization | O-Allyl-2-hydroxy-3-methylphenol derivative |

Investigation of Undiscovered Reactivity Patterns

The reactivity of the this compound core is ripe for exploration. The dione (B5365651) moiety exists in tautomeric equilibrium with its enol form, 4-hydroxy-8-methylcoumarin, which dictates its chemical behavior.

The C3 position is a key site for functionalization. Research has shown that the C3 position of the parent 4-hydroxycoumarin (B602359) scaffold can participate in multi-component reactions (MCRs) with aldehydes and other nucleophiles, such as pyrazolones, to generate complex molecular architectures in a single step. mdpi.com Investigating the participation of this compound in such reactions could yield novel derivatives with unique substitution patterns.

Furthermore, the stability of the heterocyclic ring itself presents an area for investigation. Studies on related chromone systems have shown that the ring can be opened by nucleophiles like primary amines under specific palladium-catalyzed conditions. acs.org Probing the conditions under which this compound undergoes similar ring-opening or rearrangement reactions could uncover new synthetic pathways and reactive intermediates. The influence of the C8-methyl group on the regioselectivity and feasibility of such transformations, like the Baeyer-Villiger rearrangement, compared to unsubstituted analogues, remains an important area of study. beilstein-journals.org

Advanced Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful trend that will significantly advance the study of this compound. Density Functional Theory (DFT) and other quantum chemical methods are crucial for predicting molecular properties and guiding experimental design.

Computational studies can be employed to:

Analyze Structural and Electronic Properties: DFT calculations can elucidate the preferred tautomeric form (dione vs. enol), conformational preferences, and the electronic impact of the C8-methyl group on the aromatic system. bohrium.com

Predict Spectroscopic Data: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural confirmation of newly synthesized derivatives. bohrium.com

Elucidate Reaction Mechanisms: Computational modeling can map the potential energy surfaces of synthetic reactions, helping to understand transition states, reaction kinetics, and stereochemical outcomes, as has been done for the asymmetric synthesis of other chromane (B1220400) derivatives. chim.it

Guide Drug Design: For applications in medicinal chemistry, molecular docking and molecular dynamics (MD) simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets like enzymes or receptors. nih.govmdpi.com This in silico screening helps to prioritize compounds for synthesis and biological testing.

A prospective test of different computational methods for estimating solvation free energies showed that both implicit and explicit solvent approaches could yield valuable predictions, reinforcing the utility of these tools in modern chemical research. acs.org

Development of Sustainable and Atom-Economical Syntheses

Modern synthetic chemistry places a strong emphasis on green and sustainable practices. Future research on this compound will undoubtedly move in this direction, focusing on minimizing waste, energy consumption, and the use of hazardous materials.

Key sustainable approaches include:

Ultrasound-Assisted Organic Synthesis (UAOS): The use of ultrasound irradiation has been shown to promote the synthesis of 3-substituted chroman-2,4-diones efficiently in water, eliminating the need for catalysts and organic solvents. This method offers advantages such as enhanced reaction rates, high yields, simple product isolation, and high atom economy. mdpi.com

Mechanochemistry: Ball milling is an emerging solvent-free or low-solvent technique that can enhance the reactivity of solid reagents. Its application has been shown to dramatically reduce water usage and synthesis time in the preparation of related materials, making it a highly attractive method for the sustainable production of this compound. rsc.org

Continuous-Flow Chemistry: Performing reactions in continuous-flow reactors offers superior control over reaction parameters, enhances safety (especially for highly energetic intermediates), and allows for easier scalability compared to batch processes. Developing a flow synthesis for this compound would represent a significant advancement in its manufacturing. rsc.org

Multi-component Reactions (MCRs): As mentioned previously, MCRs are inherently atom-economical as they combine three or more reactants in a single operation to form a complex product, where most of the atoms of the starting materials are incorporated into the final structure. mdpi.com

| Sustainable Method | Key Advantage | Applicability to this compound |

| Ultrasound-Assisted Synthesis | Use of water as a green solvent, energy efficiency, rate enhancement. mdpi.com | Highly suitable for Knoevenagel-type condensations at the C3 position. |

| Mechanochemical Synthesis | Reduces or eliminates solvent use, decreases reaction time and energy. rsc.org | Promising for the initial condensation steps to form the heterocyclic core. |

| Continuous-Flow Synthesis | Enhanced safety, scalability, and control over reaction conditions. rsc.org | Ideal for optimizing and scaling up a validated synthetic route. |

Expanding the Chemical Space of Methylated Chroman-2,4-diones

Systematic exploration of the chemical space around the chroman-2,4-dione core by varying the position and number of methyl groups is crucial for establishing structure-activity relationships (SAR). While this article focuses on the 8-methyl derivative, comparative studies with other methylated isomers are essential.

Research has already demonstrated the synthesis of various methylated chroman-2,4-diones, such as 6-methyl and 6,8-dimethyl derivatives. mdpi.com A study focusing on FFAR1/FFAR4 modulators included the synthesis of an 8-methyl substituted chroman-2-one, indicating that this position is synthetically accessible, although it was not beneficial for that particular biological target. nih.gov The synthesis of derivatives like 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) further highlights that the C8 position and its neighbors can be functionalized. mdpi.com

Future work should aim to build a comprehensive library of methylated chroman-2,4-diones, including:

Mono-methylated isomers (e.g., 5-, 6-, 7-, and 8-methyl).

Di- and tri-methylated derivatives to study synergistic or antagonistic electronic and steric effects.

Analogues where the methyl group is replaced by other small alkyl groups (e.g., ethyl, propyl) to fine-tune lipophilicity and steric bulk. nih.gov

This systematic approach will provide a valuable dataset for understanding how subtle structural changes impact the physicochemical and biological properties of the chroman-2,4-dione scaffold.

Synergistic Approaches with Other Chemical Disciplines

The chroman-2,4-dione scaffold is a versatile building block, and its future development is intrinsically linked to interdisciplinary collaboration.

Medicinal Chemistry and Pharmacology: The chroman-2,4-dione core is considered a "privileged structure" due to its presence in numerous bioactive compounds. ijrpc.comnih.gov Future work will involve designing and synthesizing 8-methylated derivatives as potential therapeutic agents. This includes exploring their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents through collaboration with biologists and pharmacologists. mdpi.commdpi.comnih.gov

Coordination Chemistry and Materials Science: The dione moiety offers potential coordination sites for metal ions. The synthesis of metal complexes using this compound as a ligand could lead to novel materials with interesting catalytic, optical, or magnetic properties. For example, rhenium tricarbonyl complexes of related thiazolohydrazinylidene-chroman-2,4-diones have shown promising antibacterial activity, demonstrating a synergistic effect between the organic ligand and the metal center. chemrxiv.org

Chemical Biology: As a tautomer of 4-hydroxycoumarin, a well-known pharmacophore, this compound derivatives can be used as chemical probes to study biological pathways. For instance, related coumarin (B35378) compounds have been investigated as inhibitors of enzymes like hyaluronan synthase and monoamine oxidase B (MAO-B), which are implicated in diseases ranging from fibrosis to neurodegeneration. nih.govnih.gov

This interdisciplinary approach ensures that the fundamental chemical knowledge gained from studying this compound is translated into practical applications that address challenges in medicine, materials, and biology.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 8-Methylchroman-2,4-dione and its derivatives?

- Methodological Answer : Synthesis typically involves cyclization and functionalization of chromanone precursors. For example, substituted pyrano[2,3-f]chromene-diones can be synthesized via acetylation of hydroxy groups followed by cyclization under acidic conditions (e.g., sulfuric acid) . Characterization via NMR and X-ray crystallography is critical to confirm regiochemistry and stereochemistry. Reference synthetic schemes for structurally similar compounds, such as 8-methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione, provide a template for optimizing reaction conditions .

Q. How can GC-MS be utilized to identify volatile derivatives of this compound in microbial extracts?

- Methodological Answer : GC-MS analysis of microbial extracts (e.g., Bacillus subtilis subsp. inaquosorum RLS76) can identify chroman-dione analogs by comparing retention times and spectral data against libraries. For instance, 2,5-cyclohexadiene-1,4-dione derivatives were detected at specific retention times (e.g., 16.299 min) and validated via fragmentation patterns . Use semi-preparative HPLC to isolate fractions before GC-MS, ensuring high purity for downstream bioactivity assays .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound analogs?

- Methodological Answer : Disk diffusion or microdilution assays against fungal pathogens (e.g., Fusarium oxysporum) can quantify inhibitory effects. For example, pyrrolo[1,2-a]pyrazine-1,4-dione derivatives showed activity via disruption of hyphal growth, while non-active compounds (e.g., 2,5-dihydroxy-3-methoxy-6-methyl) require further structural optimization . Include positive controls (e.g., ketoconazole) and measure minimum inhibitory concentrations (MICs) to standardize results .

Advanced Research Questions

Q. How can structural contradictions in bioactivity data for chroman-dione derivatives be resolved?

- Methodological Answer : Conflicting bioactivity data (e.g., inactive compounds in antimicrobial screens) may arise from stereochemical variations or substituent effects. Perform comparative molecular docking to assess binding affinity differences. For example, thiazolidine-2,4-dione analogs with C2-symmetry exhibited enhanced kinase inhibition due to optimized intermolecular interactions . Pair computational modeling with mutagenesis studies to validate critical functional groups .

Q. What computational approaches are effective for predicting the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict dipole moments, NMR chemical shifts, and HOMO-LUMO gaps. For bis-(β-enamino-pyran-2,4-dione) derivatives, DFT achieved strong correlations (R² = 0.93–0.94) between experimental and calculated ¹H/¹³C NMR spectra . Use software like Gaussian or ORCA to optimize geometries and simulate spectra, prioritizing polar derivatives (e.g., dipole moment > 5.0 Debye) for further study .

Q. How do intermolecular interactions influence the crystallographic stability of chroman-dione derivatives?

- Methodological Answer : X-ray crystallography and Hirshfeld surface analysis reveal dominant interactions (e.g., H…H, O…H) in pyran-2,4-dione crystals. For example, C2-symmetrical derivatives stabilized via π-π stacking and hydrogen bonding exhibit higher thermal stability . Compare packing motifs across polymorphs to identify robust crystallization conditions for scalable synthesis .

Q. What strategies optimize the design of chroman-dione hybrids for targeted kinase inhibition?

- Methodological Answer : Hybridize chroman-dione cores with pharmacophores like 2-oxoindoline or quinoline to enhance VEGFR-2 binding. Structure-activity relationship (SAR) studies show that substituents at the C-8 position (e.g., methyl groups) improve steric complementarity in kinase active sites . Validate via kinase profiling assays and molecular dynamics simulations to assess residence times .

Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for chroman-dione data?

- Methodological Answer : Use repositories like Chemotion or RADAR4Chem to deposit spectral data, synthetic protocols, and crystallographic files (CIFs). Adopt the Chemotion ELN for real-time collaboration and metadata tagging . Cross-reference compounds via ChEBI IDs (e.g., ChEBI:183747) to enhance interoperability .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.